molecular formula C25H24N2O3S B4842167 3,4-diethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

3,4-diethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No. B4842167
M. Wt: 432.5 g/mol
InChI Key: KXGWPJNIMAIXBU-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as DMXB-A, and it has shown promise in a range of applications, including the treatment of neurological disorders and the study of the cholinergic system.

Mechanism of Action

DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor, which is a subtype of the cholinergic receptor that is found primarily in the brain. Activation of this receptor has been shown to have a range of effects, including improving cognitive function and reducing inflammation.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a range of biochemical and physiological effects, including improving cognitive function, reducing inflammation, and protecting against oxidative stress. These effects are thought to be mediated by the activation of the α7 nicotinic acetylcholine receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMXB-A in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for more precise manipulation of this receptor subtype. However, one limitation of using DMXB-A is that it is relatively expensive compared to other compounds that can activate the cholinergic system.

Future Directions

There are many potential future directions for research on DMXB-A. One area of interest is in the development of new drugs that target the cholinergic system, particularly for the treatment of neurological disorders such as Alzheimer's disease. Another potential direction is in the study of the role of the cholinergic system in inflammation and immune function. Finally, there is also interest in using DMXB-A as a tool for studying the function of the α7 nicotinic acetylcholine receptor and its role in various physiological processes.

Scientific Research Applications

DMXB-A has been studied extensively for its potential use in scientific research. One of the most promising applications of this compound is in the study of the cholinergic system, which is involved in a range of physiological processes, including memory, attention, and movement.

properties

IUPAC Name

3,4-diethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-4-29-21-13-9-18(15-22(21)30-5-2)24(28)26-19-10-7-17(8-11-19)25-27-20-12-6-16(3)14-23(20)31-25/h6-15H,4-5H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGWPJNIMAIXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.